Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate
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Overview
Description
Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate is a chemical compound with the CAS number 1024440-28-5 . It is also known by other synonyms such as ethyl 3-({[(phenylcarbamoyl)amino]carbamoyl}methoxy)benzoate .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoate group, a carbamoyl group, and a phenylamino group . The molecular formula is C18H19N3O5 and the molecular weight is 357.36 .Scientific Research Applications
Anti-Juvenile Hormone Activity : Ethyl 4-(2-Aryloxyhexyloxy)benzoates have been tested for their ability to induce precocious metamorphosis in silkworm larvae. The phenyl analog of this compound showed activity comparable to that of a novel anti-juvenile hormone (anti-JH) agent (Furuta et al., 2006).
Potential Antimicrobial Agents : A study synthesized new quinazolines with ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate as a precursor. The compounds showed promising antibacterial and antifungal activities (Desai et al., 2007).
Intramolecular and Weak Noncovalent Interactions : Research on asymmetrically substituted geminal amido-esters, including ethyl (2E)-2-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]-3-(phenylamino) prop-2-enoate, highlighted the significance of intramolecular resonance assisted hydrogen bond (RAHB) and non-RAHB interactions in these compounds (Venkatesan et al., 2021).
Nonlinear Optical (NLO) Properties : A study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives explored their NLO properties using density functional theory (DFT). These compounds were identified as promising candidates for NLO materials due to their significant static and frequency-dependent NLO properties (Kiven et al., 2023).
Diffusion Coefficients in Supercritical Conditions : The study of diffusion coefficients of compounds like ethyl benzoate in supercritical carbon dioxide provided insights into the effects of temperature, pressure, viscosity, and density on their behavior (Suárez-Iglesias et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-[2-oxo-2-[2-(phenylcarbamoyl)hydrazinyl]ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-2-25-17(23)13-7-6-10-15(11-13)26-12-16(22)20-21-18(24)19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGIMGVAFGPPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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